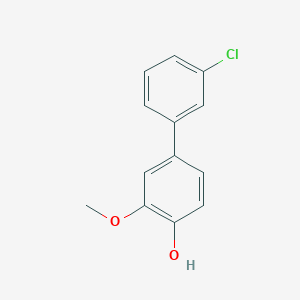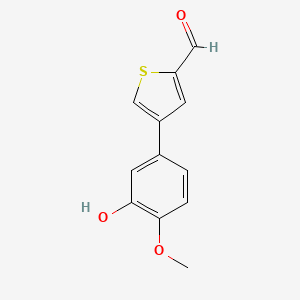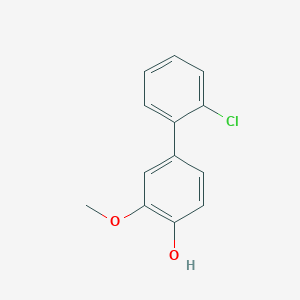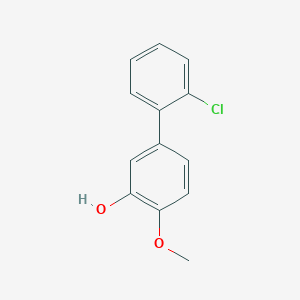
4-(3-Chlorophenyl)-2-methoxyphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Chlorophenyl)-2-methoxyphenol, 95% (also known as 3-chloro-4-methoxyphenol) is a chemical compound that is widely used in various scientific research applications. It is a white crystalline solid with a molecular weight of 212.6 g/mol and a melting point of 90-91 °C. Its chemical formula is C₇H₇ClO₂. 3-chloro-4-methoxyphenol has a wide range of uses in chemical synthesis, medicinal chemistry, and biochemistry.
Wissenschaftliche Forschungsanwendungen
3-chloro-4-methoxyphenol is widely used in various scientific research applications, including medicinal chemistry, chemical synthesis, and biochemistry. In medicinal chemistry, it is used as a starting material for the synthesis of various pharmaceuticals, such as anti-inflammatory agents, anti-allergic agents, and anticoagulants. In chemical synthesis, it is used as a reagent for the synthesis of various organic compounds, such as amines, alcohols, and carboxylic acids. In biochemistry, it is used as a reagent for the synthesis of various biochemical compounds, such as nucleotides, amino acids, and peptides.
Wirkmechanismus
3-chloro-4-methoxyphenol is believed to act by inhibiting the enzyme cyclooxygenase (COX). This enzyme is responsible for the production of prostaglandins, which are involved in various physiological processes, such as inflammation, pain, and fever. By inhibiting the enzyme, 3-chloro-4-methoxyphenol can reduce the production of prostaglandins and thus reduce inflammation, pain, and fever.
Biochemical and Physiological Effects
3-chloro-4-methoxyphenol has been found to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the enzyme cyclooxygenase (COX), leading to the reduction of prostaglandin production and thus reducing inflammation, pain, and fever. In vivo studies have demonstrated that it can reduce the production of inflammatory cytokines and can also inhibit the activation of lymphocytes. In addition, it has been found to have antioxidant and anti-tumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
3-chloro-4-methoxyphenol is a useful reagent for various scientific research applications. Its advantages include its low cost and its availability in both liquid and solid forms. Its disadvantages include its low solubility in water and its tendency to form complexes with other compounds. Therefore, it is important to ensure that it is used in the correct concentrations and in the appropriate conditions.
Zukünftige Richtungen
The potential applications of 3-chloro-4-methoxyphenol are vast and there are many future directions that can be explored. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. In addition, further research could be conducted into its potential applications in other areas, such as food science, environmental science, and nanotechnology. Finally, further research could be conducted into its potential toxicity and its safety for human use.
Synthesemethoden
3-chloro-4-methoxyphenol can be synthesized by a two-step process. The first step involves the reaction of 4-methoxyphenol with chloroform in the presence of a base, such as sodium hydroxide, to yield 3-chloro-4-methoxyphenol. The second step involves the reaction of 3-chloro-4-methoxyphenol with aqueous acid to yield the desired product.
Eigenschaften
IUPAC Name |
4-(3-chlorophenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c1-16-13-8-10(5-6-12(13)15)9-3-2-4-11(14)7-9/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBWAJDBXYQDDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685516 |
Source


|
| Record name | 3'-Chloro-3-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1058124-77-8 |
Source


|
| Record name | 3'-Chloro-3-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














